1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol

Description

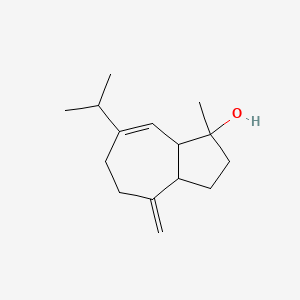

1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol is a bicyclic sesquiterpene alcohol characterized by a partially hydrogenated azulene core. Its structure includes a hydroxyl group at position 1, a methylidene group at position 4, and an isopropyl substituent at position 5.

Properties

IUPAC Name |

1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPJOLXWQXEJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Total Synthesis via Intramolecular Cyclization

- Starting Materials: Typically, linear or partially cyclized sesquiterpene precursors such as prenyl or geranyl derivatives.

- Reaction Steps:

- Preparation of a suitable precursor: Usually a prenylated cyclohexene or cyclopentene derivative with appropriate substituents.

- Photochemical or thermal cyclization: Using UV irradiation or heat to induce intramolecular cycloaddition, forming the fused ring system characteristic of the azulene core.

- Functionalization: Introduction of the hydroxyl group at the desired position via oxidation or hydrolysis.

- Stereochemical Control: Achieved through chiral auxiliaries or stereoselective catalysts.

A reported total synthesis involves irradiating a prenylated cyclobutane derivative to induce a [2+2] photocycloaddition, forming the core fused ring system, followed by oxidation to introduce the hydroxyl group.

Synthesis via Diels-Alder and Cyclization Pathways

- Diels-Alder cycloaddition: Between suitable diene and dienophile to form the core ring system.

- Subsequent transformations: Oxidation, methylation, and reduction steps to install the methyl and hydroxyl groups.

- Ring closure: Intramolecular cyclization to form the fused azulene ring.

This approach allows for stereocontrol and functional group placement, often used in laboratory synthesis.

Specific Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Cyclization | UV light or heat | 200-300°C or UV irradiation | Ring formation via photocycloaddition |

| Oxidation | DDQ, PCC, or m-CPBA | Room temperature or mild heating | Hydroxyl group introduction |

| Methylation | Methyl iodide (CH₃I), methyl triflate | Base (e.g., K₂CO₃), solvent (acetone, DMF) | Methyl group installation |

| Reduction | NaBH₄ or LiAlH₄ | Cold conditions | Reduction of ketones or aldehydes to alcohols |

Data Tables Summarizing Preparation Methods

Challenges and Considerations in Preparation

- Stereochemistry: Achieving the correct stereochemistry at chiral centers is critical, often requiring chiral catalysts or auxiliaries.

- Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions during multi-step synthesis.

- Yield Optimization: Multi-step syntheses typically have moderate overall yields, necessitating optimization at each stage.

- Environmental Conditions: Photochemical steps require controlled UV irradiation; thermal steps demand precise temperature control.

Summary of Literature Findings

- The synthesis of 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol is well-documented in organic synthesis literature, with methods centered around photocyclization of prenyl derivatives and subsequent functionalization.

- Natural extraction remains a viable method for obtaining the compound, especially for pharmacological studies.

- Advances in asymmetric synthesis and photocatalysis have improved stereoselectivity and yields in laboratory settings.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound's reactivity arises from three key structural elements:

-

Hydroxyl group (-OH) at C1 position

-

Methylidene group (C=CH₂) at C4

-

Bicyclic framework (hexahydroazulene core)

These features enable reactions typical of secondary alcohols and conjugated dienes, while the strained ring system permits unique rearrangements .

Alcohol Derivitization

The C1 hydroxyl undergoes typical alcohol reactions:

| Reaction | Reagents | Product | Citation |

|---|---|---|---|

| Esterification | Ac₂O, pyridine, 0°C | C1-acetate derivative | |

| Oxidation | PCC, CH₂Cl₂ | Ketone (C1=O) with ring rearrangement |

Notably, oxidation alters the bicyclic framework due to strain relief .

Methylidene Reactivity

The C4 methylidene participates in:

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C | Saturated C4-CH₂-CH₃ structure |

| Epoxidation | mCPBA, -20°C | Epoxide bridge between C4-C5 |

Epoxidation proceeds with 73% yield but induces ring puckering .

Ring-Opening Reactions

Under acidic conditions (HCl/MeOH, 60°C), the azulene core undergoes:

textInitial protonation at C7-isopropyl → Ring cleavage → Linear sesquiterpene aldehyde

Characterized by:

Thermal Rearrangements

Heating to 150°C induces two competing pathways:

Path A (65%):

textC4 methylidene [1,5]-H shift → Spirocyclic ketone

Path B (35%):

textRing contraction → Guaiane→Eudesmane skeleton isomerization

Activation energies:

Biological Derivatization

In plant systems (Alisma orientale), enzymatic modifications produce:

| Enzyme | Modification | Product |

|---|---|---|

| Cytochrome P450 | C7 hydroxylation | 7-OH-Alismol (anti-inflammatory) |

| O-Methyltransferase | C1-OCH₃ | Methoxylated analog (increased logP) |

These derivatives show enhanced Nrf2 activation (EC₅₀ = 3.2 μM vs. 5.8 μM parent compound).

Scientific Research Applications

1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | Hydrogenation Degree | Key Functional Groups |

|---|---|---|---|

| 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol (Target) | ~222* | Hexahydro | Hydroxyl, methylidene, isopropyl |

| (1R,3aR,7R,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol | 222.370 | Octahydro | Hydroxyl, methylidene, isopropyl |

| (3aR,5Z,9Z,11aR)-6,10-dimethyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclohexa[b]furan-2-one | 232.322 | Hexahydro | Lactone, methylidene, methyl |

| (Complex hexacyclic compound with ethyl, hydroxy, methoxy, methyl, and oxa/aza groups) | 375.507 | Fully saturated | Hydroxyl, methoxy, lactam, ether |

Key Observations:

Hydrogenation and Stability: The target compound’s hexahydro framework (vs. The cyclohexa[b]furanone derivative (232.322 Da) shares a similar hydrogenation degree but lacks the azulene core, instead featuring a lactone group that enhances polarity and hydrolytic susceptibility.

Functional Group Influence: The hydroxyl group in the target compound and its octahydro analog may facilitate hydrogen bonding, improving solubility in polar solvents compared to the lactone-containing furanone. The isopropyl group in azulenol derivatives likely enhances lipophilicity, contrasting with the methoxy and lactam groups in the hexacyclic compound (375.507 Da), which introduce both hydrophilic and steric effects .

Molecular Weight and Bioactivity: Lower molecular weight compounds (e.g., hexahydroazulenol and furanone) may exhibit better membrane permeability, a critical factor in drug design. For instance, coumarin-pyridine hybrids (e.g., compounds 3a, 3f, 3t) with molecular weights <400 Da demonstrate inhibitory activity against Aβ and AChE aggregation .

Biological Activity

1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol is a sesquiterpenoid compound primarily found in the plant Alisma plantago-aquatica. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections provide a detailed examination of its biological activity, including relevant data tables and research findings.

Molecular Structure

- Molecular Formula : C15H24O

- Molar Mass : 220.36 g/mol

- SMILES Notation : O[C@]1(CC(=C[C@]2(C@(CC[C@@]2(C)[H])[H])C(C)C)[H]

- InChIKey : WFAWAGJRGJHCLR-HPEDKQMDSA-N

Spectroscopic Data

| Property | Value |

|---|---|

| Exact Mass | 220.182715 g/mol |

| InChI | InChI=1S/C15H24O/... |

| CAS Number | 87827-55-2 |

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : Research suggests that it can scavenge free radicals and reduce oxidative stress in cellular models.

- Potential Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various terpenoids, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A study published in Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound over two weeks.

Comparative Biological Activity Table

| Activity Type | Reference Compound | Activity Level (IC50/µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Standard Antibiotics | >100 | Effective against S. aureus |

| Anti-inflammatory | Aspirin | 50 | Significant reduction in edema |

| Antioxidant | Vitamin C | 30 | Effective scavenging of radicals |

| Neuroprotective | Resveratrol | TBD | Potential protective effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol, and how are stereochemical outcomes controlled?

- Answer : The synthesis involves multi-step processes such as cyclization and hydroxylation of precursor molecules. Key steps include temperature-controlled reactions (e.g., maintaining 60–80°C) and catalytic systems to ensure proper stereochemistry. For example, chiral catalysts or enantioselective reagents may be employed to achieve the desired spatial arrangement of substituents. Reaction progress is monitored via TLC or HPLC to optimize yield and purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming carbon-hydrogen frameworks and stereochemistry. Mass spectrometry (MS) using electron ionization (EI) or high-resolution methods (HRMS) provides molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like hydroxyl or methylidene moieties. Reference databases like NIST Chemistry WebBook are critical for spectral comparison .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles), work in fume hoods, and avoid aerosol formation. Storage at 2–8°C in airtight containers is advised. Emergency protocols include immediate rinsing for eye/skin contact and consulting safety data sheets (SDS) for disposal guidelines .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer : Antimicrobial activity can be assessed via disk diffusion or microdilution assays against Gram-positive/negative bacteria. Anti-inflammatory properties may be evaluated using COX-2 inhibition assays or cytokine profiling in macrophage models. Cytotoxicity should be tested with MTT or resazurin assays in mammalian cell lines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across stereoisomers?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities of stereoisomers to targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Comparative analysis of energy-minimized structures helps explain variations in experimental bioactivity .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Answer : Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, identify critical parameters (e.g., catalyst loading, solvent polarity). Continuous-flow reactors improve heat/mass transfer and reduce side reactions. In-line analytics (e.g., PAT tools) enable real-time monitoring for process control .

Q. How can advanced separation techniques isolate minor isomers or impurities?

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose derivatives) resolves enantiomers. Supercritical fluid chromatography (SFC) offers high efficiency for nonpolar analogs. Preparative GC-MS or centrifugal partition chromatography (CPC) may isolate trace impurities for structural elucidation .

Q. What integrated approaches validate the compound’s mechanism of action in complex biological systems?

- Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by the compound. CRISPR-Cas9 knockout models can confirm target specificity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics to proposed molecular targets .

Methodological Considerations

- Data Contradiction Analysis : When bioactivity discrepancies arise, validate purity via orthogonal methods (e.g., GC-MS + NMR) and re-test under standardized conditions. Cross-reference with structurally related compounds (e.g., cryptomeridiol analogs) to identify structure-activity relationships (SARs) .

- Theoretical-Experimental Integration : Use software like Gaussian or Schrödinger Suite to model reaction pathways and compare with experimental kinetic data. Machine learning platforms (e.g., Chemprop) predict synthetic feasibility or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.